Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with thiophene and oxadiazole moieties have been synthesized and studied for their structural and electronic characteristics, as well as their potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds involves various cyclization reactions and the formation of heterocyclic systems. For instance, the synthesis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involves crystallization in the monoclinic crystal system and is characterized by C-H...O interactions within the crystal structure . Similarly, the synthesis of Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate and its derivatives involves reactions with carbon disulfide, halo compounds, and hydrazine to afford various heterocyclic derivatives . These synthetic strategies highlight the versatility of reactions involving thiophene and oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was optimized using density functional theory (DFT) calculations, and the molecular packing modes were analyzed using 3D energy frameworks . The molecular structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was also confirmed by X-ray diffraction and characterized by C-H...π intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. For instance, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions to yield bisthiazole, bisthiolane, oxadiazole, and triazole derivatives . These reactions demonstrate the potential of ethyl thiophene-oxadiazole derivatives to participate in diverse chemical transformations, leading to a variety of functionalized heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-oxadiazole derivatives are influenced by their molecular structure. The photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential in optoelectronic applications. The compounds exhibit fluorescence and their dipole moments were calculated, indicating a more polar electron distribution in the excited state compared to the ground state . The HOMO-LUMO energy gap and molecular electrostatic potential maps provide insights into the electronic properties and reactive sites of these molecules .
Scientific Research Applications
1. Pharmacological Potential
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and its derivatives have been identified as crucial scaffolds for pharmacological activity due to their diverse pharmacological potential. These heterocyclic systems, specifically 1,3,4-oxadiazoles, have been found to possess antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural uniqueness of these compounds allows them to engage in hydrogen bonding interactions with various enzymes and receptors, enhancing their pharmacological activity (Lelyukh, 2019; Verma et al., 2019; Wang et al., 2022).
2. Chemical and Medicinal Synthesis
The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been a focus in medicinal chemistry due to their favorable physical, chemical, and pharmacokinetic properties. These compounds play a pivotal role in the development of new medicinal agents, offering a wide range of applications in medicinal chemistry, such as anticancer, antifungal, antibacterial, and anti-inflammatory agents. The synthesis methods include intramolecular dehydration of 1,2-diacylhydrazines and the interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, among others (Kayukova, 2005; Karpenko et al., 2020; Nayak & Poojary, 2019).
3. Applications in Material Science and Organic Electronics
Besides their prominent role in pharmacology, 1,3,4-oxadiazole scaffolds are also recognized for their applications in material science and organic electronics. These compounds are used in polymers, luminescence-producing materials, electron-transporting materials, and as corrosion inhibitors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prominent choice for various applications, including metal-ion sensors and chemosensors (Rana et al., 2020; Sharma et al., 2022; Salimgareeva & Kolesov, 2005).
Safety And Hazards
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles, and other miscellaneous applications . This suggests a promising future for the development and application of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and similar compounds.
properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-15-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPIRIAQVXZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229090 | |
Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate | |
CAS RN |
40019-37-2 | |
Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40019-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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